

A Comparative Spectroscopic Guide to the Characterization of 3,5-Dimethyl-2-nitrobenzotrile

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Compound of Interest

Compound Name: 3,5-Dimethyl-2-nitrobenzotrile

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In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides a detailed spectroscopic characterization of **3,5-Dimethyl-2-nitrobenzotrile**, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not readily available in public databases, this guide will present a comprehensive analysis based on predictive methodologies and comparative data from structurally analogous compounds. We will delve into the expected outcomes from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, explaining the rationale behind the predicted spectral features.

The Importance of Spectroscopic Characterization

The precise arrangement of functional groups in **3,5-Dimethyl-2-nitrobenzotrile** dictates its chemical reactivity, physical properties, and biological activity. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering a fingerprint unique to the compound. For researchers in drug development, a thorough characterization ensures the identity and purity of a synthesized compound, a critical step in the journey from laboratory to clinical application.

Predicted Spectroscopic Data and Comparative Analysis

The following sections detail the anticipated spectroscopic data for **3,5-Dimethyl-2-nitrobenzonitrile**. These predictions are derived from established principles of spectroscopy and by comparing with data from related molecules such as 3,5-dimethylbenzonitrile, various nitrobenzonitriles, and other substituted aromatic systems.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **3,5-Dimethyl-2-nitrobenzonitrile**, we expect to see distinct signals for the aromatic protons and the methyl protons.

Experimental Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, and a small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparison
~ 7.6 - 7.8	Singlet	1H	H-4	The electron-withdrawing nitro and nitrile groups will deshield the aromatic protons. This proton is situated between the two methyl groups.
~ 7.8 - 8.0	Singlet	1H	H-6	This proton is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift.
~ 2.4 - 2.6	Singlet	6H	-CH ₃ (at C-3 and C-5)	The two methyl groups are chemically equivalent and will appear as a single, sharp peak. The chemical shift is typical for methyl groups attached to an aromatic ring. For comparison, the methyl protons in 3,5-dimethylbenzotrile appear around 2.3 ppm.

The presence of the ortho-nitro group is expected to cause a slight downfield shift.

Comparative Analysis: In 4-nitrobenzotrile, the aromatic protons appear as two doublets between 7.89 and 8.35 ppm[1]. The presence of two methyl groups in our target molecule will lead to singlet signals for the remaining aromatic protons due to the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.

Experimental Rationale: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. The same solvent and instrument as for ¹H NMR can be used.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale and Comparison
~ 150 - 155	C-2 (bearing -NO ₂)	The carbon atom attached to the highly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. In 4-nitrobenzonitrile, the carbon bearing the nitro group appears at 150.14 ppm[1].
~ 140 - 145	C-3 & C-5 (bearing -CH ₃)	These carbons are substituted with methyl groups and are part of the aromatic ring.
~ 130 - 135	C-4 & C-6	These aromatic carbons will have chemical shifts influenced by the adjacent substituents.
~ 115 - 120	-C≡N	The nitrile carbon typically appears in this region. In 4-nitrobenzonitrile, it is observed at 116.90 ppm[1].
~ 110 - 115	C-1 (bearing -CN)	The carbon attached to the nitrile group will be deshielded.
~ 20 - 25	-CH ₃	The methyl carbons are expected in the typical aliphatic region. In 3-methylbenzonitrile, the methyl carbon appears at 20.8 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Rationale: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent. The key is to obtain a spectrum with well-resolved peaks corresponding to the major functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Rationale and Comparison
~ 3100 - 3000	Aromatic C-H	Stretching	Characteristic of C-H bonds on an aromatic ring.
~ 2980 - 2850	Aliphatic C-H	Stretching	From the two methyl groups.
~ 2230 - 2210	Nitrile (-C≡N)	Stretching	This is a very characteristic and sharp peak for the nitrile group. In 4-nitrobenzotrile, this peak is observed at 2223 cm ⁻¹ [1]. The IR spectrum of 3,5-dimethylbenzotrile also shows a nitrile stretch in this region[3].
~ 1600 - 1450	Aromatic C=C	Stretching	Multiple bands are expected in this region, corresponding to the vibrations of the benzene ring.
~ 1550 - 1500 & 1370-1330	Nitro (-NO ₂)	Asymmetric & Symmetric Stretching	These two strong absorptions are characteristic of the nitro group. In 4-nitrobenzotrile, the nitro stretch is seen at 1348 cm ⁻¹ [1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Rationale: Electron Ionization (EI) is a common technique for small organic molecules. The molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured.

Predicted Mass Spectrum:

m/z	Ion	Rationale
176	[M] ⁺	The molecular ion peak, corresponding to the molecular weight of 3,5-Dimethyl-2-nitrobenzotrile (C ₉ H ₈ N ₂ O ₂). The molecular weight of the related 3,5-dimethyl-4-nitrobenzotrile is also 176.17 g/mol [4].
159	[M - OH] ⁺	Loss of a hydroxyl radical is a common fragmentation pathway for ortho-nitro substituted aromatic compounds (the "ortho effect").
146	[M - NO] ⁺	Loss of a nitric oxide radical.
130	[M - NO ₂] ⁺	Loss of the nitro group. This would correspond to the molecular ion of 3,5-dimethylbenzotrile, which has a molecular weight of 131.17 g/mol [5]. The fragment would be C ₉ H ₈ N ⁺ .
116	[C ₈ H ₆ N] ⁺	Further fragmentation, possibly loss of a methyl group from the [M - NO ₂] ⁺ fragment.

Comparative Analysis: The mass spectrum of 3,5-dimethylbenzonitrile shows a molecular ion peak at m/z 131 and a significant fragment at m/z 116, corresponding to the loss of a methyl group[5]. This supports the predicted fragmentation pattern for our target molecule after the initial loss of the nitro group.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system and chromophoric groups like the nitro and nitrile groups will result in characteristic absorption bands.

Experimental Rationale: The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for this type of compound).

Predicted UV-Vis Absorption:

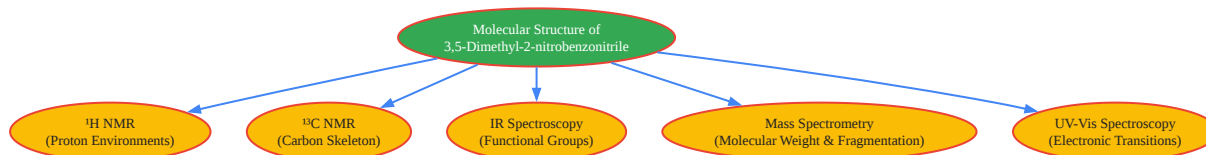
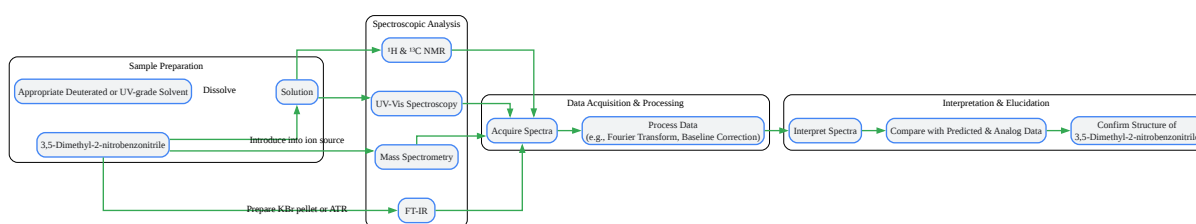
λ_{\max} (nm)	Electronic Transition	Rationale and Comparison
~ 250 - 280	$\pi \rightarrow \pi$	This absorption band is characteristic of the benzene ring. The substitution with methyl, nitro, and nitrile groups will cause a bathochromic (red) shift compared to unsubstituted benzene.
~ 300 - 340	$n \rightarrow \pi$	This weaker absorption band is associated with the nitro group. The presence of functional groups on the benzene ring can influence the position of these absorption peaks[6].

Comparative Analysis: Benzene exhibits an absorption maximum around 255 nm. The introduction of a nitro group, as in nitrobenzene, shifts the primary absorption band to around

260 nm and introduces a weaker shoulder around 330 nm. The combined effect of the methyl, nitro, and nitrile groups in **3,5-Dimethyl-2-nitrobenzotrile** is expected to result in a spectrum with these general features.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic characterization of **3,5-Dimethyl-2-nitrobenzotrile**.



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Caption: Relationship between molecular structure and spectroscopic output.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of **3,5-Dimethyl-2-nitrobenzonitrile**. By leveraging fundamental principles and comparative data from analogous structures, researchers can confidently interpret their experimental results. The detailed predictions for ^1H NMR, ^{13}C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable reference for anyone working with this compound or similar substituted aromatic systems. The presented workflows emphasize a systematic approach to structural elucidation, ensuring the scientific rigor required in drug development and chemical research.

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